1-(2-Fluorobenzyl)piperazin-2-one hydrochloride
Description
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-10-4-2-1-3-9(10)8-14-6-5-13-7-11(14)15;/h1-4,13H,5-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWRKTYPUSZHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluorobenzyl)piperazin-2-one hydrochloride is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorobenzyl group, which may influence its interaction with biological targets, enhancing its pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is . The structural formula can be represented as follows:
This compound's molecular structure includes a piperazine ring, which is known for its role in various pharmacological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. For instance, research on related piperazine compounds has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Escherichia coli .
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| 1-(2-Fluorobenzyl)piperazin-2-one | 50 | M. tuberculosis |
| Related Compound A | 25 | E. coli |
| Related Compound B | 100 | Staphylococcus aureus |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Preliminary results suggest that this compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards normal human cells .
The following table summarizes the cytotoxic effects observed in various cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Human Liver Cells | >100 | >10 |
| HeLa Cells (Cervical Cancer) | 25 | 4 |
| MCF7 Cells (Breast Cancer) | 30 | 3.33 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the fluorobenzyl moiety may enhance binding affinity to specific receptors or enzymes involved in disease processes. For instance, studies have shown that similar compounds interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy .
Case Studies
A notable case study involved the synthesis and evaluation of a series of piperazine derivatives for their antichlamydial activity. The study found that certain modifications to the piperazine structure significantly increased activity against Chlamydia trachomatis, suggesting that similar modifications could enhance the efficacy of this compound .
Scientific Research Applications
Pharmacological Research
1-(2-Fluorobenzyl)piperazin-2-one hydrochloride has been studied for its potential as a pharmacological agent. Its structural similarity to other piperazine derivatives suggests possible activity at various neurotransmitter receptors, particularly those involved in the central nervous system (CNS).
Forensic Science
The compound's unique chemical structure makes it useful in forensic toxicology. It can potentially serve as a marker for substance abuse or poisoning cases. Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) can be employed to detect this compound in biological samples.
Case Study: Toxicological Screening
A forensic study highlighted the use of piperazine derivatives in toxicological screenings, emphasizing their detection in urine samples of individuals suspected of drug use. The specificity and sensitivity of these methods allow for accurate identification of such compounds.
Biomedical Research
This compound is also relevant in biomedical research, particularly in studies involving cellular signaling pathways and receptor interactions.
Case Study: Cancer Research
In cancer biology, piperazine derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Although specific studies on this compound are scarce, the broader category of piperazine-based drugs shows promise in oncological applications.
Analytical Chemistry
The compound is utilized in analytical chemistry for method development and validation processes. Its properties make it suitable for use as a standard reference material in developing new analytical techniques.
Case Study: Method Validation
Research has demonstrated the effectiveness of using piperazine derivatives as internal standards in quantitative analyses. This approach enhances the accuracy and reliability of results obtained from complex biological matrices.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)piperazin-2-one Hydrochloride (CAS: 697305-48-9)
1-(3-Chlorophenyl)piperazin-2-one Hydrochloride (CAS: 183500-94-9)
- Structural Difference : Chlorine replaces fluorine at the meta-position of the benzyl group.
- However, it may also elevate toxicity risks .
- Biological Activity : This compound exhibits cytotoxicity against HT-29 (colon cancer) and A549 (lung cancer) cell lines, with IC₅₀ values in the low micromolar range, suggesting its utility in oncology research .
Core Modifications
1-(2-Fluorobenzyl)piperazine Dihydrochloride (CAS: 199672-03-2)
- Structural Difference: The piperazine core lacks the ketone group (piperazinone vs. piperazine).
- Impact : The absence of the ketone reduces hydrogen-bonding capacity, decreasing affinity for targets like serotonin receptors. However, the saturated piperazine ring improves conformational flexibility .
- Molecular Weight : 267.169 g/mol (higher due to additional HCl) .
1-Isopropylpiperazin-2-one Hydrochloride (CAS: 1187928-58-0)
- Structural Difference : An isopropyl group replaces the 2-fluorobenzyl moiety.
Halogen and Functional Group Variations
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 217448-86-7)
- Structural Difference: A triazole-carboxylate replaces the piperazinone core, with two fluorine atoms on the benzyl group.
- Impact : The difluoro substitution enhances electronegativity, improving solubility in aqueous media. The triazole ring introduces additional hydrogen-bonding sites, favoring kinase inhibition .
1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one Hydrochloride (CAS: 267659-71-2)
- Structural Difference : A trifluoromethoxy group replaces the 2-fluorobenzyl moiety.
- Impact : The trifluoromethoxy group increases metabolic stability and electron-withdrawing effects, making this compound a candidate for prolonged-action pharmaceuticals .
Comparative Data Table
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-fluorobenzyl)piperazin-2-one hydrochloride, and how can purity be maximized?
The compound is typically synthesized via nucleophilic substitution between 2-fluorobenzyl halides and piperazin-2-one derivatives under inert atmosphere. Key steps include:
- Coupling reactions : Use anhydrous solvents (e.g., DMF or THF) and catalysts like K₂CO₃ to enhance reaction efficiency .
- Purification : Employ recrystallization (ethanol/water mixtures) or reverse-phase HPLC (C18 columns, acetonitrile/water gradient) to achieve >95% purity .
- Yield optimization : Monitor reaction progress via TLC (silica gel, UV visualization) and adjust stoichiometric ratios (1:1.2 for benzyl halide:piperazin-2-one) .
Q. What analytical techniques are critical for structural confirmation of this compound?
A multi-technique approach is required:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl proton shifts at δ 7.2–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (exact mass: 246.025 g/mol) and isotopic patterns .
- X-ray crystallography : For resolving stereochemical ambiguities; requires single crystals grown via slow evaporation in ethanol .
Q. What safety protocols are essential when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential HCl gas release .
- Storage : Keep in airtight containers at 2–8°C to minimize hydrolysis; label with hazard warnings (GHS Category: Irritant) .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in receptor-binding studies?
- Radioligand displacement assays : Use ³H-labeled analogues to quantify binding affinity (e.g., for serotonin or dopamine receptors) .
- Dose-response curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and compare to reference ligands (e.g., ketanserin for 5-HT₂A) .
- Molecular docking : Simulate interactions with receptor active sites (e.g., AutoDock Vina) to identify critical hydrogen bonds with fluorobenzyl groups .
Q. What methodologies address contradictions in reported bioactivity data across studies?
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for kinase inhibition) and apply statistical weighting to resolve outliers .
- Assay standardization : Control variables like cell line (HEK293 vs. CHO), buffer pH (7.4), and incubation time (30–60 min) .
- Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for binding kinetics and in vitro functional assays (cAMP accumulation) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent scanning : Replace the 2-fluorobenzyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to modulate lipophilicity (logP) .
- Piperazine ring modifications : Introduce methyl or carbonyl groups to evaluate steric effects on receptor selectivity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., piperazin-2-one carbonyl) .
Q. What strategies improve aqueous solubility for in vivo studies?
Q. How do researchers assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions; monitor via HPLC .
- Plasma stability assays : Incubate with rat plasma (37°C, 24 hr) and quantify parent compound using LC-MS/MS .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; track degradation products (e.g., defluorinated analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
